molecular formula C11H9FN4O2 B13639542 3-(4-fluorophenyl)-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)prop-2-enoic acid

3-(4-fluorophenyl)-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)prop-2-enoic acid

Cat. No.: B13639542
M. Wt: 248.21 g/mol
InChI Key: PNZJOOFYNBPDNM-POHAHGRESA-N
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Description

3-(4-fluorophenyl)-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)prop-2-enoic acid is a synthetic organic compound that features a fluorophenyl group, a tetrazole ring, and a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)prop-2-enoic acid typically involves multi-step organic reactions. A common approach might include:

    Formation of the Tetrazole Ring: Starting from a suitable nitrile precursor, the tetrazole ring can be formed using azide sources under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This can be achieved through electrophilic aromatic substitution or cross-coupling reactions.

    Formation of the Propenoic Acid Moiety: This step might involve aldol condensation or Wittig reaction to introduce the double bond and carboxylic acid group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the propenoic acid moiety.

    Reduction: Reduction reactions might target the double bond or the tetrazole ring.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alkanes or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound might be used as a ligand in catalytic reactions.

    Material Science:

Biology and Medicine

    Drug Development: Investigated for potential as enzyme inhibitors or receptor modulators.

    Biological Pathways: Studied for its effects on specific biological pathways, such as inflammation or cell signaling.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Pharmaceuticals: Applications in the synthesis of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)prop-2-enoic acid would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through competitive inhibition or allosteric modulation. The molecular targets could include kinases, proteases, or G-protein coupled receptors.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)prop-2-enoic acid
  • 3-(4-bromophenyl)-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)prop-2-enoic acid

Uniqueness

The presence of the fluorine atom in the fluorophenyl group can significantly alter the compound’s electronic properties, potentially enhancing its binding affinity and specificity for certain biological targets compared to its chloro or bromo analogs.

Properties

Molecular Formula

C11H9FN4O2

Molecular Weight

248.21 g/mol

IUPAC Name

(Z)-3-(4-fluorophenyl)-2-(5-methyltetrazol-1-yl)prop-2-enoic acid

InChI

InChI=1S/C11H9FN4O2/c1-7-13-14-15-16(7)10(11(17)18)6-8-2-4-9(12)5-3-8/h2-6H,1H3,(H,17,18)/b10-6-

InChI Key

PNZJOOFYNBPDNM-POHAHGRESA-N

Isomeric SMILES

CC1=NN=NN1/C(=C\C2=CC=C(C=C2)F)/C(=O)O

Canonical SMILES

CC1=NN=NN1C(=CC2=CC=C(C=C2)F)C(=O)O

Origin of Product

United States

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